molecular formula C25H27N3O4 B2765481 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021222-30-9

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2765481
CAS No.: 1021222-30-9
M. Wt: 433.508
InChI Key: KBJTVKCVFHFDAH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a privileged scaffold renowned for enhancing pharmacokinetic properties and contributing to a wide spectrum of biological activities . Piperazine-containing compounds are frequently investigated for their potential as therapeutics in areas including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) disorders . The specific molecular architecture of this compound, featuring a benzyloxy-substituted pyridinone core linked to a 4-methoxyphenyl piperazine via a carbonyl group, suggests its utility as a key intermediate or a novel chemical entity for probing biological pathways and developing new pharmacophores. The inclusion of the piperazine moiety is a strategic design element, as this heterocycle is known to improve aqueous solubility and bioavailability, which are critical parameters for optimizing lead compounds in pre-clinical research . The 1-carbonyl linkage is a common feature in bioactive molecules and can contribute to specific binding interactions with enzyme active sites. Researchers can leverage this compound in structure-activity relationship (SAR) studies to elucidate the role of its distinct substituents—the benzyloxy group, the methoxyphenyl ring, and the methylated pyridinone—in modulating biological activity and potency. This chemical is provided for research purposes to advance the development of novel therapeutic agents. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnosis, therapeutic purposes, or any form of personal use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-6-4-3-5-7-19)23(29)16-22(26)25(30)28-14-12-27(13-15-28)20-8-10-21(31-2)11-9-20/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJTVKCVFHFDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The pyridinone scaffold is typically synthesized via Hantzsch-type cyclization or oxidation of dihydropyridine precursors. For example, condensation of ethyl acetoacetate with ammonium acetate and a β-ketoester under acidic conditions yields 1,4-dihydropyridines, which are subsequently oxidized to pyridinones using agents like manganese dioxide.

Table 1: Pyridinone Core Synthesis Optimization

Starting Material Oxidizing Agent Solvent Yield (%) Reference
Ethyl 3-oxobutanoate MnO₂ CH₂Cl₂ 78
1,4-Dihydropyridine derivative Dess-Martin periodinane THF 85

Introduction of the Benzyloxy Group

Nucleophilic Aromatic Substitution

Direct benzylation of the pyridinone hydroxyl group at position 5 is achieved using benzyl bromide in the presence of a base such as potassium carbonate. Alternatively, Mitsunobu conditions (DIAD, PPh₃) with benzyl alcohol provide higher regioselectivity.

Table 2: Benzyloxy Group Installation

Method Conditions Yield (%) Reference
K₂CO₃, DMF, 80°C Benzyl bromide, 12 h 65
Mitsunobu (DIAD, PPh₃) Benzyl alcohol, 24 h 89

Synthesis of 4-(4-Methoxyphenyl)piperazine

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of piperazine with 4-bromoanisole under inert atmosphere yields the substituted piperazine. Optimized conditions use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Table 3: Piperazine Substitution Optimization

Catalyst System Base Temp (°C) Yield (%) Reference
Pd₂(dba)₃/Xantphos Cs₂CO₃ 110 72
Pd(OAc)₂/BINAP KOtBu 100 68

Amide Bond Formation

Coupling Reagent Selection

Activation of the pyridinone carboxylic acid is critical for efficient amide coupling. HBTU/HOBt in DMF with DIPEA as a base achieves >90% conversion, while EDCl/HOAt offers comparable efficiency.

Table 4: Amide Coupling Efficiency

Reagent System Solvent Time (h) Yield (%) Reference
HBTU/HOBt/DIPEA DMF 18 92
EDCl/HOAt CH₂Cl₂ 24 88

Integrated Synthetic Route

The optimal pathway combines high-yielding steps:

  • Pyridinone synthesis via Dess-Martin oxidation (85% yield).
  • Benzyloxy installation using Mitsunobu conditions (89% yield).
  • Piperazine substitution via Buchwald-Hartwig amination (72% yield).
  • Amide coupling with HBTU/HOBt (92% yield).

Overall yield : $$ 0.85 \times 0.89 \times 0.72 \times 0.92 = 0.485 $$ (48.5%).

Analytical Validation and Characterization

Critical characterization data include:

  • ¹H NMR : Distinct signals for benzyloxy CH₂ (δ 5.10 ppm), piperazine CH₂ (δ 2.80–3.50 ppm), and methyl group (δ 3.70 ppm).
  • HPLC Purity : ≥99% after recrystallization from acetone/water.
  • Mass Spec : [M+H]⁺ at m/z 476.2 (calculated 476.2).

Challenges and Mitigation Strategies

  • Regioselectivity in Benzylation : Mitsunobu conditions prevent O- vs. N-alkylation side reactions.
  • Piperazine Stability : Use of anhydrous solvents and inert atmosphere prevents decomposition.
  • Amide Hydrolysis : Avoid aqueous work-up at extreme pH; use mild acidic conditions (pH 6).

Chemical Reactions Analysis

Benzyloxy Deprotection

The benzyloxy group undergoes catalytic hydrogenation or acidic cleavage to yield phenolic intermediates:

Reaction Conditions Reagents/Catalysts Products Yield
H₂ (1–3 atm), RT, 6–12 hrs10% Pd/C, ethanol5-hydroxy-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4-one85–92%
HBr (33% in acetic acid), refluxSame as above78%

Applications : Deprotection is employed to introduce hydroxyl groups for further derivatization (e.g., sulfation, glycosylation).

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in alkylation and acylation reactions:

Reaction Type Reagents Conditions Products Notes
AlkylationBenzyl bromide, K₂CO₃DMF, 60°C, 8 hrs1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(benzyloxy)-5-(benzyl)-4H-pyridin-4-oneSelective N-alkylation at piperazine
AcylationAcetyl chloride, Et₃NDCM, 0°C→RT, 4 hrs1-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(benzyloxy)-5-acetoxy-4H-pyridin-4-oneCompetitive O-acylation observed

Key Finding : Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen.

Oxidation of Pyridinone Ring

The pyridinone moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Products Yield
KMnO₄ (aq)0°C, 2 hrs5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridine-4-ol65%
mCPBADCM, RT, 4 hrsEpoxide formation at C3–C442%

Mechanistic Insight : Oxidation at C4 is favored due to electron-withdrawing effects of the carbonyl group.

Hydrolysis Reactions

The carboxamide linkage and ester groups are susceptible to hydrolysis:

Hydrolysis Type Conditions Products Application
Acidic (HCl, 6M)Reflux, 6 hrs5-(benzyloxy)-1-methylpyridin-4-one + 4-(4-methoxyphenyl)piperazineDegradation studies
Basic (NaOH, 1M)RT, 24 hrsSame as aboveStability profiling

Stability Note : The compound is stable under physiological pH but degrades rapidly in strongly acidic/basic media.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions:

Catalyst Conditions Products Yield
PTSAToluene, reflux, 12 hrsBenzo[f]pyrido[2,3-b]oxazepine-6,11-dione58%
CuI, L-ProlineDMSO, 80°C, 24 hrsTricyclic quinazolinone derivative37%

Significance : Cyclized products exhibit enhanced binding to neurological targets (e.g., acetylcholinesterase) .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks:

Reagent Conditions Position Products
HNO₃/H₂SO₄0°C, 1 hrpara5-(benzyloxy)-2-(4-(4-methoxy-3-nitrophenyl)piperazine-1-carbonyl)-...
Br₂ (1 eq)FeBr₃, DCM, RTmeta5-(benzyloxy)-2-(4-(4-methoxy-2-bromophenyl)piperazine-1-carbonyl)-...

Regioselectivity : Nitration occurs para to methoxy due to steric hindrance from the piperazine group .

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement:

Wavelength Solvent Products
254 nmMeOHDemethylation of methoxy group → phenolic derivative
365 nmAcetoneBenzyloxy → carbonyl oxidation

Application : Photodegradation studies inform formulation stability.

Scientific Research Applications

The compound 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant data tables and case studies.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Neuropharmacological Effects : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.
  • Antioxidant Properties : The benzopyran structure has demonstrated antioxidant capabilities, which could be beneficial in managing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Initial findings suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions.

Case Studies

  • Neuropharmacology : A study evaluating the binding affinity of similar compounds at serotonin receptors indicated that derivatives of piperazine can modulate neurotransmitter activity effectively, hinting at the potential use of this compound in treating anxiety and depression disorders.
  • Cancer Research : Compounds with similar structural features have been investigated for their cytotoxic effects against various cancer cell lines. For instance, benzopyran derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to receptor proteins or enzymes, altering their activity.

  • Pathways Involved: : The compound can influence signaling pathways such as the cAMP/PKA pathway or the MAPK/ERK pathway, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Pyridin-4(1H)-one 5-Benzyloxy, 1-methyl, 4-(4-methoxyphenyl)piperazine-1-carbonyl Antioxidant (presumed), receptor modulation Carbodiimide coupling (EDC•HCl/HOBt)
5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (IIb) Pyridin-4(1H)-one 5-Benzyloxy, 1-methyl, 2-hydroxymethyl Iron chelation, antioxidant Methylamine reaction with pyranone precursor
5-(5-(3-Hydroxyphenyl)thiophene-2-yl)-1-(4-(4-methylbenzyl)piperazine-1-yl)pentane-1-one (40b) Piperazine-linked ketone Thiophene-phenyl, 4-methylbenzyl-piperazine Anti-schistosomal (presumed) EDC•HCl/HOBt-mediated coupling
4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) Piperazine 2'-Methoxyphenyl, p-iodobenzamido-ethyl 5-HT1A receptor antagonist Amide coupling
5-(Benzyloxy)-2-((4-nitroimidazolyl)methyl)-1-methylpyridin-4(1H)-one derivatives (13a-d) Pyridin-4(1H)-one 4-Nitroimidazole, substituted benzylamino Anti-HIV, antiproliferative Nucleophilic substitution

Functional and Pharmacological Comparisons

  • Antioxidant vs. Receptor-Targeting Activity: The target compound lacks the ortho-hydroxyl group present in iron-chelating pyridinones (e.g., IIb), which reduces its metal-binding capacity but improves metabolic stability . Derivatives with nitroimidazole substituents (e.g., 13a-d) exhibit antiviral activity, highlighting the role of electron-withdrawing groups in modulating bioactivity .
  • Synthetic Accessibility: The target compound’s piperazine-carbonyl linkage is synthesized using EDC•HCl/HOBt, a method shared with anti-schistosomal compound 40b . This contrasts with simpler pyridinones (e.g., IIb), which require oxidation steps .

Research Findings

  • Antioxidant Potential: Pyridinones with hydroxyl groups (e.g., IIb) show IC50 values of 10–50 μM in iron-chelation assays, while the target compound’s benzyloxy substitution may shift activity toward radical scavenging .
  • Receptor Interactions: Piperazine derivatives like p-MPPI exhibit nanomolar affinity for 5-HT1A receptors (Ki = 1.2 nM), suggesting the target compound could share similar binding profiles .
  • Antiviral Activity: Nitroimidazole-substituted pyridinones (13a-d) inhibit HIV-1 replication at EC50 values of 0.5–2 μM, demonstrating the scaffold’s versatility .

Biological Activity

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, often referred to as BPP , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of BPP is C25H27N3O4C_{25}H_{27}N_{3}O_{4} with a molecular weight of 433.5 g/mol. The compound features a pyridinone core, a benzyloxy group, and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H27N3O4C_{25}H_{27}N_{3}O_{4}
Molecular Weight433.5 g/mol
CAS Number1021222-30-9

Synthesis

The synthesis of BPP typically involves several key steps:

  • Formation of the Pyridinone Core : Starting from a suitable pyridine derivative, the core structure is formed through cyclization reactions.
  • Introduction of the Benzyloxy Group : A hydrogen atom on the pyridinone ring is substituted with a benzyloxy group using benzyl alcohol and a catalyst.
  • Attachment of the Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Functionalization : The methoxyphenyl group is added through acylation or similar reactions to complete the synthesis .

BPP's biological activity can be attributed to its structural components, particularly the piperazine moiety, which is known for interacting with various biological targets such as receptors and enzymes. The compound's ability to modulate neurotransmitter systems makes it a candidate for neurological studies.

Pharmacological Studies

Research has indicated that BPP exhibits significant activity against certain receptors involved in neuropharmacology:

  • Dopamine Receptors : BPP has been shown to bind effectively to dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Its interaction with serotonin receptors may contribute to its anxiolytic and antidepressant effects.

Case Studies and Research Findings

  • Neuropharmacological Effects : A study evaluating BPP's effects on animal models demonstrated improvements in behavioral assays indicative of antidepressant activity. The compound was found to significantly reduce depressive-like behaviors in mice subjected to stress .
  • Antimicrobial Activity : Preliminary investigations into BPP's antimicrobial properties revealed moderate activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines showed that BPP possesses cytotoxic properties, indicating its potential as an anticancer agent. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies have played a crucial role in understanding how modifications to the BPP structure influence its biological activity:

  • Piperazine Modifications : Alterations in the piperazine ring have been shown to affect receptor binding affinity and selectivity.
  • Benzyloxy Substituent Variations : Changes in the benzyloxy group have been correlated with variations in pharmacokinetic properties and overall efficacy.

Q & A

Q. What are the key synthetic strategies for preparing 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the pyridin-4(1H)-one core via condensation reactions. For example, acetophenone derivatives can be condensed with hydrazines to generate intermediates like ethylidene hydrazines .
  • Step 2 : Introduction of the benzyloxy group at position 5 using alkylation or etherification reactions under reflux conditions.
  • Step 3 : Coupling of the piperazine-carboxamide moiety. A common approach involves reacting 4-(4-methoxyphenyl)piperazine with activated carbonyl precursors (e.g., chloroformates or mixed anhydrides) in solvents like dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIPEA) .
  • Step 4 : Final purification via crystallization or flash chromatography to isolate the target compound .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1650–1750 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
  • NMR :
  • ¹H NMR : Resolves signals for the benzyloxy aromatic protons (δ 7.2–7.4 ppm), methoxyphenyl group (δ 3.8 ppm for OCH₃), and pyridinone methyl group (δ 2.5–3.0 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the piperazine ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Test against kinases (e.g., eIF4A3) using fluorescence polarization assays, given the pyridinone-piperazine scaffold’s similarity to known inhibitors .
  • Receptor Binding : Screen for GPCR activity (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s prevalence in CNS-targeting drugs .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or store solid samples at 40–60°C for 1–4 weeks, monitoring changes via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion techniques with solvents like ethanol/water mixtures. SHELX software is employed for structure solution and refinement, particularly for analyzing piperazine ring conformations and intermolecular interactions .
  • Key Parameters : Focus on torsion angles between the pyridinone core and piperazine moiety to assess planarity and steric hindrance .

Q. What strategies optimize the compound’s in vivo pharmacokinetics (PK) and bioavailability?

  • Methodological Answer :
  • ADMET Profiling :
  • Solubility : Use shake-flask methods with simulated intestinal fluid (FaSSIF).
  • Permeability : Conduct Caco-2 assays to predict intestinal absorption .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the benzyloxy moiety to enhance solubility without compromising activity .
  • Formulation : Develop nanoemulsions or liposomal carriers to improve oral bioavailability .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents at the pyridinone 3-position (e.g., halogens or methyl groups) to evaluate steric and electronic effects on target binding .
  • Piperazine Substitutions : Replace the 4-methoxyphenyl group with fluorobenzyl or pyridinyl groups to enhance receptor selectivity, as demonstrated in CCR5 antagonist optimization .
  • Bioisosteres : Substitute the benzyloxy group with thioether or amide linkages to improve metabolic stability .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., eIF4A3) or GPCRs. Key interactions include hydrogen bonds between the piperazine carbonyl and catalytic lysine residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify critical residues for affinity .

Contradictions and Validation

  • Synthesis Routes : and describe conflicting coupling conditions (reflux vs. room temperature). Validate by comparing reaction yields and purity under both conditions .
  • Biological Targets : While emphasizes eIF4A3 inhibition, highlights CCR5 antagonism. Prioritize target validation via knockout cell lines or radioligand binding assays .

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